Acetoxyoxirane
Description
Significance of Epoxides in Organic Synthesis
Epoxides, or oxiranes, are a class of three-membered cyclic ethers characterized by a strained ring structure, which makes them highly reactive towards nucleophiles. wikipedia.org This inherent reactivity is the cornerstone of their utility in organic synthesis, allowing for the stereospecific introduction of diverse functionalities into molecules. The ring-opening of epoxides can be catalyzed by both acids and bases, leading to the formation of a wide array of valuable products, including diols, amino alcohols, and ethers. This versatility has established epoxides as crucial intermediates in the synthesis of complex natural products, pharmaceuticals, and polymers. nih.govencyclopedia.pub
Historical Context of Acetoxyoxirane Studies
The study of glycidyl (B131873) esters, including this compound, dates back to the mid-20th century, with early research focusing on their preparation and reaction variables. These initial investigations laid the groundwork for understanding the fundamental chemistry of these compounds. acs.org A significant evolution in the study of this compound has been the development of chemoenzymatic and biocatalytic methods for its synthesis. These approaches offer high selectivity and milder reaction conditions, enabling the production of enantiomerically pure forms of the compound, which are crucial for applications in asymmetric synthesis and the development of chiral drugs. rjraap.comrsc.org The ongoing exploration of glycidyl esters in various contexts, from their formation in edible oils to their use in advanced materials, highlights the sustained interest in this class of compounds. researchgate.netanalis.com.my
Structural Features and Chemical Reactivity Overview in a Research Context
This compound possesses a unique combination of a reactive epoxide ring and an acetate (B1210297) group, which dictates its chemical behavior. The epoxide moiety is susceptible to nucleophilic attack, leading to ring-opening reactions that can be finely controlled to achieve desired stereochemical outcomes. The acetate group, on the other hand, can undergo hydrolysis or transesterification, providing another avenue for chemical modification. This dual functionality makes this compound a valuable synthon for introducing both hydroxyl and acetoxy functionalities into a molecular framework.
The reactivity of the epoxide ring is influenced by the nature of the nucleophile and the reaction conditions. Under basic or neutral conditions, nucleophilic attack generally occurs at the less substituted carbon atom (an SN2-type reaction). In contrast, under acidic conditions, the reaction can proceed through a more carbocation-like transition state, with the nucleophile attacking the more substituted carbon. This predictable reactivity allows for precise control over the regioselectivity of the ring-opening reaction.
Interdisciplinary Relevance in Advanced Chemical Sciences
The utility of this compound and its derivatives extends beyond traditional organic synthesis into various interdisciplinary fields of chemical science. In polymer chemistry, glycidyl methacrylate (B99206) (GMA), a closely related compound, is a widely used monomer for the production of functional polymers and epoxy resins. wikipedia.orgchemicalbook.comwchchem.com These polymers find applications in coatings, adhesives, and advanced materials with tailored properties. wchchem.comnjreborn.comjindunchem-med.com
In materials science, the epoxide functionality of this compound allows for its use in the surface modification of materials, imparting new properties such as improved adhesion or biocompatibility. Recent research has explored the use of glycidyl methacrylate-based copolymers as healing agents in waterborne polyurethanes, demonstrating the potential for creating self-healing materials. nih.gov
Furthermore, in medicinal chemistry and drug discovery, chiral building blocks derived from this compound are valuable intermediates in the synthesis of bioactive molecules and natural products. nih.govnih.gov The ability to introduce specific stereocenters is critical in the development of pharmaceuticals, where the biological activity of a molecule is often dependent on its three-dimensional structure. The chemoenzymatic synthesis of optically active glycidyl esters has opened new avenues for the creation of complex and stereochemically defined drug candidates. rjraap.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol nih.gov |
| Appearance | Colorless liquid |
| Boiling Point | 156-158 °C |
| Density | 1.11 g/mL at 25 °C |
| CAS Number | 106-91-2 (for Glycidyl Methacrylate) |
Table 2: Spectroscopic Data of a Related Glycidyl Ester (Glycidyl Methacrylate)
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃, ppm) | δ 6.1, 5.6 (vinyl H), 4.3, 3.8 (CH₂-O), 3.2 (epoxide CH), 2.8, 2.6 (epoxide CH₂), 1.9 (CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 167 (C=O), 136, 126 (C=C), 66 (CH₂-O), 50 (epoxide CH), 45 (epoxide CH₂) |
| IR (cm⁻¹) | ~3000 (C-H), ~1720 (C=O ester), ~1640 (C=C), ~1250, 1160 (C-O), ~910, 850 (epoxide ring) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
36099-39-5 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
oxiran-2-yl acetate |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4-2-6-4/h4H,2H2,1H3 |
InChI Key |
PTLPNBKWIDVXHN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CO1 |
Canonical SMILES |
CC(=O)OC1CO1 |
Synonyms |
acetoxyoxirane |
Origin of Product |
United States |
Synthetic Methodologies for Acetoxyoxirane and Its Derivatives
Established Synthesis Routes
The traditional methods for the synthesis of acetoxyoxirane primarily rely on the epoxidation of vinyl acetate (B1210297) using strong oxidizing agents. These routes are well-documented and have been foundational in providing access to this reactive molecule.
Peracid Oxidation of Vinyl Acetate
The most established method for the synthesis of this compound is the peracid oxidation of vinyl acetate. Current time information in Bangalore, IN.dtic.mil Peracids, such as meta-chloroperbenzoic acid (m-CPBA), are powerful electrophilic oxidizing agents that react with the double bond of vinyl acetate to form the corresponding epoxide ring. dtic.milresearchgate.net The reactivity of the peracid is influenced by the nature of its substituents; more electron-withdrawing groups on the parent carboxylic acid lead to a more reactive peracid. researchgate.net
However, a significant challenge in this method is the inherent reactivity of the this compound product with the carboxylic acid byproduct generated from the peracid during the reaction. Current time information in Bangalore, IN.dtic.mil This acid-catalyzed ring-opening can lead to the formation of unwanted side products, thereby reducing the yield of the desired epoxide. Current time information in Bangalore, IN.dtic.mil To mitigate this, specific precautions are often necessary, such as performing the reaction in a solvent where the carboxylic acid byproduct has low solubility, allowing for its removal from the reaction mixture. dtic.mil
Alternative Epoxidation Strategies
To circumvent the issues associated with peracid oxidation, alternative epoxidation strategies have been explored. One such method involves the use of dimethyldioxirane (B1199080) (DMDO) for the epoxidation of vinyl acetate. nih.gov DMDO is a potent, yet neutral, oxidizing agent that offers the advantage of producing acetone (B3395972) as a benign byproduct, thus avoiding the acid-catalyzed decomposition of the sensitive this compound product. nih.gov This method provides a cleaner route to pure this compound.
Another approach involves the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst. rsc.orgorganic-chemistry.org While hydrogen peroxide itself is a greener oxidant, its activation is typically required to achieve efficient epoxidation. This can be accomplished using various catalytic systems, which are also being explored for more advanced, selective syntheses as discussed in the following sections.
Novel Synthetic Approaches
Recent research has focused on developing more sophisticated and selective methods for the synthesis of this compound and its derivatives. These novel approaches aim to control the stereochemistry of the epoxide and to selectively synthesize more complex, substituted analogues.
Catalytic Enantioselective Epoxidation
The development of catalytic enantioselective epoxidation methods represents a significant advancement in the synthesis of chiral epoxides, including derivatives of this compound. researchgate.net These methods are crucial for the synthesis of enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries. researchgate.net
Significant progress has been made in the asymmetric epoxidation of enol esters, which are structurally related to vinyl acetate. For instance, titanium(salalen) complexes have been shown to be effective catalysts for the asymmetric epoxidation of (Z)-enol esters using aqueous hydrogen peroxide as the oxidant, achieving high yields and excellent enantioselectivities (86 to >99% ee). thieme-connect.comresearchgate.net Another notable system employs a fructose-derived chiral ketone as a catalyst with Oxone (potassium peroxomonosulfate) as the oxidant, which has also proven effective for the enantioselective epoxidation of enol esters. organic-chemistry.org Biocatalysis, using enzymes such as lipases, also presents a promising avenue for the enantioselective synthesis of epoxides, often through kinetic resolution of a racemic mixture. ox.ac.ukrsc.org For example, lipases have been used in the enantioselective acylation of racemic epoxides, a process that can be applied to derivatives of this compound. rsc.org
| Catalyst System | Substrate Type | Oxidant | Key Findings | Reference(s) |
| Titanium(salalen) complex | (Z)-Enol esters | Aqueous H₂O₂ | High yields and high enantioselectivity (86 to >99% ee). | thieme-connect.comresearchgate.net |
| Fructose-derived chiral ketone | Enol esters | Oxone | High enantioselectivities. | organic-chemistry.org |
| Rhodium complex with (R,R)-Ph-BPE ligand | Vinyl acetate | - | High enantioselectivity (95%) in asymmetric hydroformylation, a related transformation. | nih.gov |
| Lipase (e.g., Novozym® 435) | Racemic epoxides/alcohols | Vinyl acetate (as acyl donor) | Excellent enantioselectivities (>99%) via kinetic resolution. | rsc.org |
Chemo- and Regioselective Synthesis
The synthesis of substituted this compound derivatives often requires a high degree of chemo- and regioselectivity, especially when multiple reactive functional groups are present in the precursor molecule. Research in this area is focused on developing methods that can selectively target a specific double bond for epoxidation or control the regiochemistry of subsequent transformations of the epoxide ring.
While direct chemo- and regioselective synthesis of complex acetoxyoxiranes is an ongoing area of research, significant work has been done on the selective reactions of vinyl epoxides, which highlights the importance of controlling reactivity at different positions. researchgate.netrsc.org For example, palladium-catalyzed cross-coupling reactions of vinyl epoxides with various nucleophiles have been developed, demonstrating high chemo- and regioselectivity. researchgate.netrsc.org These reactions underscore the potential for creating diverse, functionalized molecules from a vinyl epoxide core. The development of tandem reactions, where a diazo species is trapped intermolecularly to form vinyl derivatives, also showcases advanced strategies for regioselective synthesis that could be adapted for this compound precursors. organic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of Acetoxyoxirane Transformations
Nucleophilic Ring-Opening Reactions
The strained three-membered ring of acetoxyoxirane is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the simultaneous opening of the ring. The regiochemistry and stereochemistry of this process are highly dependent on the nature of the nucleophile and the reaction conditions.
Regio- and Stereoselective Ring Opening by Diverse Nucleophiles
The ring-opening of epoxides by nucleophiles is a cornerstone of organic synthesis, allowing for the creation of 1,2-disubstituted compounds. jsynthchem.com In the case of asymmetrically substituted epoxides like this compound, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. dntb.gov.ua This process results in a trans-stereospecific product due to the backside attack characteristic of the SN2 mechanism. cdnsciencepub.com
A variety of nucleophiles, including amines, alcohols, and water, can be employed to open the epoxide ring. jsynthchem.com For instance, the reaction with amines, often catalyzed by Lewis acids such as Yttrium(III) chloride (YCl₃), provides a direct route to β-amino alcohols. mdpi.comresearchgate.net The catalyst activates the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. mdpi.com Similarly, alcoholysis and hydrolysis lead to the formation of β-alkoxy alcohols and diols, respectively. google.com The regioselectivity of these reactions is high, consistently favoring attack at the carbon atom that is less substituted. mdpi.comrroij.com
The reaction conditions, such as the choice of solvent and catalyst, can be optimized to ensure high yields and selectivity, making this a reliable method for introducing diverse functional groups. jsynthchem.com
Organometallic Reagent Mediated Reactions (e.g., Cuprate (B13416276) Chemistry)
Organometallic reagents, particularly organocuprates, are effective nucleophiles for epoxide ring-opening. dntb.gov.ua The reaction between acetoxyoxiranes and lithium dialkylcuprates (Gilman reagents) has been investigated as a method for the nucleophilic α-alkylation of ketones. acs.org This reaction proceeds at low temperatures, such as -78 °C, to furnish α-alkyl ketones. acs.org
However, the yields of the desired alkylated ketone can vary significantly depending on the specific cuprate and this compound used. acs.org A notable and consistent side product is the corresponding non-alkylated ketone. acs.org For example, the reaction of a specific this compound with lithium dimethylcuprate gave the highest yield of the desired α-methyl ketone, whereas lithium di-n-butylcuprate and diphenylcuprate resulted in more complex mixtures with lower yields of the target product. acs.org
The mechanism is believed to involve nucleophilic attack by the cuprate on the epoxide, followed by elimination of the acetate (B1210297) group to form the ketone. The formation of the non-alkylated ketone suggests competing reaction pathways may be at play. acs.org
Below is a table summarizing the product distribution from the reaction of an this compound with various lithium dialkylcuprates, based on published research findings. acs.org
| Cuprate Reagent | Alkylated Ketone Product | Yield (%) | Non-alkylated Ketone Yield (%) |
| Lithium dimethylcuprate | 4-methyl-5-nonanone | 43 | 32 |
| Lithium di-n-butylcuprate | 4-n-butyl-5-nonanone | 2.3 | 42 |
| Lithium diphenylcuprate | 4-phenyl-5-nonanone | 26 | 17 |
| Yields are based on GLC analysis as reported in the study. acs.org |
Reactions with Biomimetic Substrates and Nucleophiles (e.g., nucleobases)
This compound serves as a model compound for studying the reactions of electrophilic species with biological nucleophiles. acs.org The primary nucleobases in DNA and RNA—guanine (B1146940), adenine (B156593), cytosine, uracil, and thymine—contain nucleophilic sites, primarily their exocyclic amino groups and ring nitrogens. wikipedia.org Guanine, for instance, is particularly susceptible to oxidation and subsequent reaction with electrophiles. gatech.edu
The reaction of this compound with a nucleobase like guanine or adenine is expected to proceed via nucleophilic attack from the exocyclic amino group (N⁶ of adenine, N² of guanine) onto one of the epoxide carbons. wikipedia.orgastrochem.org This follows the general SN2 ring-opening mechanism, leading to the formation of a covalent adduct. Such reactions are critical for understanding the mechanisms of DNA damage by electrophilic metabolites of xenobiotics. The study of this compound and its analogues provides insight into how these reactive intermediates alkylate genetic material. acs.org The formation of adducts with nucleobases like adenine and guanine can occur through substitution on the purine (B94841) ring. nih.gov
Acid-Catalyzed Transformations
In the presence of acid, this compound undergoes rearrangements to yield different classes of compounds. The acid catalyst activates the epoxide by protonating the oxygen atom, which facilitates ring-opening and subsequent molecular reorganization. The nature of the acid (Brønsted or Lewis) and the reaction conditions can direct the transformation toward specific products. organic-chemistry.orgwikipedia.org
Formation of Acyloxycarbonyl Compounds
One of the key acid-catalyzed transformations of enol ester epoxides, such as this compound, is their rearrangement into α-acyloxy ketones. organic-chemistry.org This reaction provides a valuable method for synthesizing these important structural motifs. researchgate.netresearchgate.net The stereochemical outcome of the rearrangement can be influenced by the strength of the acid catalyst. organic-chemistry.org
Research has shown that strong acids tend to promote rearrangement with retention of configuration at the chiral center, while weaker acids favor inversion of configuration. organic-chemistry.org This stereochemical divergence allows for the synthesis of either enantiomer of an α-acyloxy ketone from a single enantiomer of the starting epoxide, simply by choosing the appropriate acid catalyst. organic-chemistry.org This highlights the synthetic utility of this compound as a chiral building block. The mechanism involves the opening of the epoxide to form a carbocationic intermediate, which is then captured by the neighboring acetate group.
Generation and Reactivity of Acetoxonium Intermediates
Under acidic conditions, this compound can rearrange via the formation of a cyclic acetoxonium ion intermediate. acs.orgacs.orgrsc.org This five-membered dioxolenium cation is a key species that governs the subsequent reaction pathways, which include rearrangement, solvolysis, and conversion to other products. cdnsciencepub.comsemanticscholar.org
The formation of the acetoxonium ion involves the participation of the neighboring acetate group in the opening of the protonated epoxide ring. Acid-catalyzed rearrangements of acetoxy-substituted epoxides have been shown to proceed with retention of configuration at the epoxide carbons, a finding that is consistent with the formation of an intermediate orthoester or acetoxonium ion. rsc.org The reactivity of this intermediate is central to understanding the products formed during the acid-catalyzed hydrolysis of related systems, which can yield hydroxyesters with remarkable stereoselectivity. cdnsciencepub.com The study of these acetoxonium ions generated from acetoxyoxiranes has been a significant area of research in physical organic chemistry. dntb.gov.ua
Rearrangement Reactions
The chemical behavior of this compound is significantly influenced by the interplay between its strained oxirane ring and the adjacent acetate group. This structure facilitates a variety of rearrangement reactions, which have been the subject of detailed mechanistic studies. These transformations often proceed through distinct pathways, including intramolecular cyclizations, isomerizations, and rearrangements mediated by charged intermediates like acetoxonium ions.
Intramolecular reactions of this compound and its derivatives are prominent, leading to various cyclic and isomeric products. The rearrangement of this compound to an α-acetoxy ketone is a known transformation that can occur under certain thermal or catalytic conditions. researchgate.net This type of isomerization is significant as the resulting α-acetoxy ketone can undergo further reactions, such as reductive cleavage when treated with organocuprates. researchgate.net
In the context of chemical biology, this compound serves as a stable precursor to reactive intermediates that form DNA adducts. sigmaaldrich.com Upon reaction with nucleobases like guanosine, the initial adduct can undergo spontaneous intramolecular cyclization. ebsco.com For instance, the reaction of this compound with 2'-deoxyguanosine (B1662781) (dGuo) initially forms a 7-(2-oxoethyl)-2'-deoxyguanosinium ion. This intermediate is prone to further reactions, including imidazole (B134444) ring opening to form N⁵-substituted formamidopyrimidine (FAPy) lesions. sigmaaldrich.comorganic-chemistry.org These FAPy adducts themselves exist in a complex equilibrium, undergoing isomerization between α and β anomers and interconverting between furanose and pyranose forms, which complicates their analysis. sigmaaldrich.comorganic-chemistry.org
Research has also explored intramolecular cyclizations in related systems, which are often rapid when forming five- or six-membered rings due to favorable entropic factors. mdpi.com Such reactions can be catalyzed by various reagents, including transition metals, to yield fused heterocyclic ring systems. numberanalytics.comrsc.orgchemrxiv.org
The presence of the acetate group neighboring the epoxide ring in this compound allows for participation in ring-opening, leading to the formation of a cyclic acetoxonium ion. These ions are key intermediates in the rearrangement and solvolysis reactions of this compound derivatives, a topic extensively studied in carbohydrate chemistry. researchgate.netacs.orgrsc.org
Treatment of vicinal acetoxyoxiranes with Lewis acids like boron trifluoride can generate acetoxonium ions. researchgate.net These intermediates can then be trapped or undergo further rearrangement. Studies on hexachloroantimonate salts of acetoxonium ions derived from pyranosides have shown that the stereochemistry of the sugar backbone dictates the stability and preferred conformation of the ion. researchgate.net Hydrolysis of dioxolenium (acyloxonium) ions fused to six-membered rings proceeds with remarkable stereoselectivity, almost exclusively yielding the product where the ester function is in an axial position. sirptsciencecollege.org This stereochemical outcome is rationalized by considering the steric and stereoelectronic effects in the transition states. sirptsciencecollege.org
The conversion of acetoxyoxiranes to other functional groups often proceeds via these acetoxonium intermediates. For example, their reaction with diborane (B8814927) or with boron trifluoride followed by lithium borohydride (B1222165) yields ethylidene acetals, with a strong preference for the isomer where the newly formed methyl group is in the endo configuration. researchgate.net
Table 1: Summary of Selected Rearrangement Reactions of this compound Derivatives
| Starting Material Context | Reagents/Conditions | Key Intermediate | Major Product(s) | Ref. |
|---|---|---|---|---|
| General this compound | Thermal or acid-catalyzed | N/A | α-Acetoxy ketone | researchgate.net |
| This compound + Deoxyguanosine | Acetic Acid, then pH 7.8 | N7-oxyethyl-dG cation | Formamidopyrimidine (FAPy) adducts | sigmaaldrich.com |
| Vicinal Acetoxyoxiranes (Carbohydrates) | BF₃, then LiBH₄ | Acetoxonium ion | Ethylidene acetals | researchgate.net |
| Acetoxonium Ions (fused to rings) | Hydrolysis | Dioxolenium ion | Axial hydroxyester | sirptsciencecollege.org |
Electrophilic Additions and Cycloaddition Reactions
The strained three-membered ring of this compound is electron-rich and susceptible to attack by electrophiles, although it more commonly functions as an electrophile itself in addition reactions. The π-bond of the vinyl group also provides a site for potential addition reactions.
Electrophilic Additions The primary mode of reactivity for the oxirane portion of this compound is as an electrophile. The ring is opened by nucleophiles in electrophilic addition reactions, which can be catalyzed by acids. slideshare.net In this context, the protonated epoxide is the active electrophile that is attacked by the nucleophile. researchgate.net this compound is a well-documented alkylating agent, particularly towards biological macromolecules like DNA. sigmaaldrich.com It is more chemically stable than its analogue, chlorooxirane, but generates the same types of DNA adducts. sigmaaldrich.com The reaction proceeds via nucleophilic attack from sites on DNA bases, such as the N7 position of guanine, onto one of the epoxide carbons, leading to ring-opening and the formation of a covalent bond. sigmaaldrich.com This electrophilic addition is the initial step in the formation of the adducts that can subsequently undergo the rearrangements discussed in section 3.3.1.
Cycloaddition Reactions Cycloaddition reactions, such as the [4+2] Diels-Alder reaction and the [2+2] cycloaddition, are powerful methods for forming cyclic compounds. sigmaaldrich.comebsco.comsrmist.edu.iniitk.ac.in In principle, the vinyl group of this compound could act as a dienophile (a researchgate.net component) in a Diels-Alder reaction with a conjugated diene. organic-chemistry.orgnih.gov Similarly, photochemical or metal-catalyzed [2+2] cycloadditions with another alkene are theoretically possible. srmist.edu.inresearchgate.netlibretexts.org However, a review of the scientific literature indicates that while these reactions are well-established for many alkenes, specific examples featuring this compound as a substrate are not widely reported. The reactivity of the epoxide ring, being highly susceptible to both acid- and nucleophile-mediated opening, may complicate or provide competing reaction pathways under typical cycloaddition conditions.
Radical Reactions and Associated Mechanisms
Radical reactions offer alternative pathways for the transformation of epoxides, distinct from polar ionic mechanisms. These reactions typically involve the formation of highly reactive intermediates with unpaired electrons. nih.govrsc.org
The reaction of an epoxide with a single-electron transfer agent, such as a low-valent titanium reagent (e.g., Cp₂TiCl), can initiate a radical reaction. researchgate.net This process involves the reductive opening of the epoxide ring to generate a carbon-centered β-titanoxy radical. researchgate.net This radical intermediate can then undergo various subsequent reactions, including intermolecular addition or intramolecular cyclization. researchgate.net For this compound, this would lead to a β-acetoxy radical intermediate.
While specific studies detailing the radical reactions of this compound are not abundant, the established reactivity of related vinyl epoxides provides insight into potential pathways. rsc.org Radical addition to the vinyl group or, more commonly, radical-induced ring-opening of the epoxide are plausible transformations. rsc.orgwikipedia.org The regioselectivity of the ring-opening (cleavage of the C-O bond versus the C-C bond) can be influenced by the stability of the resulting radical intermediate and stereoelectronic factors. wikipedia.org Once formed, the radical can be trapped or participate in chain reactions, such as by abstracting a hydrogen atom or adding to an unsaturated bond. For example, radical reactions of vinyl epoxides initiated by n-Bu₃SnH can proceed via a 1,5-hydrogen atom transfer or, if structurally permitted, a 1,5-group transfer, leading to cyclized products. rsc.org The generation of reactive radical intermediates from this compound has also been noted in the context of metabolic activation by enzymes like cytochrome P450. sirptsciencecollege.org
Applications of Acetoxyoxirane As a Building Block in Complex Chemical Synthesis
Utilization in the Synthesis of Functionalized Organic Molecules
The epoxide moiety in acetoxyoxirane is susceptible to nucleophilic attack and ring-opening reactions, while the acetate (B1210297) group can be hydrolyzed or otherwise transformed, providing pathways to a broad spectrum of functionalized organic molecules.
This compound and related α-acetoxy epoxides are recognized for their ability to serve as precursors for carbonyl compounds. Upon heating or under specific catalytic conditions, the epoxide ring can undergo rearrangement to yield α-substituted carbonyl compounds. For instance, α-acetoxy aldehydes can be synthesized from sodium glycidates using lead(IV) acetate ncl.res.in. Furthermore, research has demonstrated a one-portion synthesis of 2-acetoxy carbonyl compounds, such as α-acetoxy esters and amides, directly from aldehydes using acetylated masked acyl cyanide (MAC) reagents. This methodology is particularly effective with aromatic aldehydes, yielding excellent results, while aliphatic aldehydes show moderate success. Imidazole (B134444) has been identified as an effective base for these transformations organic-chemistry.org.
Table 1: Synthesis of α-Acetoxy Carbonyl Compounds using MAC Reagents
| Aldehyde Type | Reagent | Base | Yield (General) | Notes/Limitations |
| Aromatic | Acetylated Masked Acyl Cyanide (MAC) | Imidazole | Excellent | Efficient one-portion synthesis of α-acetoxy esters and amides. |
| Aliphatic | Acetylated Masked Acyl Cyanide (MAC) | Imidazole | Moderate | Can lead to undesired byproducts like N-butylacetamide with certain aliphatic aldehydes or imines. Generation of toxic hydrogen cyanide gas is a concern. |
The epoxide ring in this compound can be opened by various nucleophiles, leading to vicinal functionalization. Subsequent transformations of the acetate group or the newly introduced hydroxyl group can facilitate the construction of polyoxygenated scaffolds. For example, ring-opening followed by hydrolysis can yield vicinal diols, which can then be further oxidized or derivatized. The inherent reactivity of the epoxide allows for the introduction of oxygen-containing functionalities, paving the way for complex polyoxygenated structures relevant in natural product synthesis and medicinal chemistry.
Stereoselective and Asymmetric Synthesis Leveraging this compound
The ability to control stereochemistry is paramount in the synthesis of many biologically active molecules. This compound plays a role in this domain, either through its enantiomerically enriched forms or as a substrate in stereoselective reactions.
While this compound itself is typically synthesized rather than being a direct natural product from the chiral pool, enantiomerically enriched forms of this compound can be prepared researchgate.net. These chiral building blocks can then be utilized in asymmetric synthesis. Although not a classical chiral auxiliary in the sense of being temporarily attached and removed, enantiopure this compound can serve as a chiral starting material, transferring its stereochemical information to the product molecule. The synthesis of chiral auxiliaries like Evans' oxazolidinones or camphorsultam provides methods for controlling stereochemistry in reactions involving achiral substrates williams.eduwikipedia.orgslideshare.net. The principles of chiral pool synthesis, which utilizes readily available chiral molecules from nature, are distinct from the use of synthetically derived chiral building blocks like enantiopure this compound, but both aim to introduce chirality efficiently numberanalytics.combccollegeasansol.ac.insymeres.com.
The epoxide ring of this compound is amenable to stereoselective ring-opening reactions. When enantiomerically pure this compound is used, reactions can proceed with high diastereoselectivity, yielding specific stereoisomers. For instance, the reaction of this compound with guanine (B1146940) in acetic acid has been reported to yield N7-oxyethyl-dG, which can lead to diastereomeric products under certain conditions nih.gov. Furthermore, this compound can participate in reactions catalyzed by chiral agents, allowing for enantioselective transformations. While specific examples directly using this compound as the substrate in widely cited enantioselective transformations are less common in the initial search results compared to general epoxide chemistry, the principles of asymmetric catalysis, such as those seen in Sharpless asymmetric epoxidation youtube.com or other enantioselective epoxide ring-opening reactions beilstein-journals.org, are applicable. These methods allow for the creation of new stereocenters with high enantiomeric excess (ee) or diastereomeric ratio (dr).
Precursor in Polymer Chemistry and Materials Science
The epoxide functionality in this compound suggests its potential as a monomer or comonomer in polymerization reactions, particularly in ring-opening polymerization processes. Such polymerizations can lead to polyethers with pendant acetate groups, which could be further modified. While direct, widespread applications of this compound as a primary monomer in established polymer systems were not immediately evident in the initial search, its structure aligns with the general characteristics of epoxide monomers used in the synthesis of epoxy resins and other thermosetting polymers. The term "precursor" in polymer chemistry refers to a molecule that can be polymerized or reacted to form a polymer or a higher molecular weight material wikipedia.orgreagent.co.uk. The acetate group might also offer sites for cross-linking or further functionalization of polymer chains.
Compound List
this compound
Vinyl acetate
Guanine (dG)
N7-oxyethyl-dG
Aldehydes (aromatic, aliphatic)
α-Acetoxy esters
α-Acetoxy amides
Masked acyl cyanide (MAC) reagents
Imidazole
Sodium glycidate
Lead(IV) acetate
Prostaglandin
Mandelic acid
8-phenylmenthol
trans-2-phenyl-1-cyclohexanol (B1200244)
Evans oxazolidinones
Camphorsultam
Polyacrylonitrile (PAN)
Cellulose (CL)
Nylon 6,6
Poly(dimethylsiloxane) (PDMS)
Fibronectin
Human mesenchymal stem cells
Polyorganosilazane (OPSZ)
Cobalt-containing organometallic polymers
Monomer for Polymerization Studies
Epoxides, in general, are known for their ability to undergo ring-opening polymerization (ROP), a process that leads to the formation of polymers with repeating units derived from the opened cyclic monomers libretexts.org. The strained epoxide ring in this compound theoretically makes it amenable to such polymerization mechanisms, potentially through cationic or anionic pathways.
However, a review of the available scientific literature indicates that extensive polymerization studies specifically utilizing this compound as a monomer have not been widely reported or carried out dtic.mil . While its synthesis from vinyl acetate makes it an accessible compound dtic.milacs.orgasm.orgnih.gov, the research findings suggest a significant gap in the documented exploration of its polymerization behavior. Therefore, while this compound possesses the structural characteristics that could lend themselves to polymerization studies, its role as a monomer in this context remains largely underexplored in the published scientific record.
Synthesis of Functional Polymers and Resins
Despite its potential as a versatile building block in complex chemical synthesis ontosight.ai, specific documented examples detailing the synthesis of functional polymers and resins directly utilizing this compound are not readily found in the provided research findings . While its general utility as a reactive intermediate is acknowledged, the literature does not extensively detail its direct application in creating specific functional polymers or resins. This suggests that while its chemical nature implies potential, its widespread use or detailed investigation in this specific area of polymer synthesis has not been extensively published.
Advanced Analytical and Spectroscopic Methodologies in Acetoxyoxirane Research
High-Resolution NMR Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules, including acetoxyoxirane and its derivatives. High-resolution NMR, typically performed at magnetic field strengths of 400 MHz or higher, provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopy: This technique reveals the number of different types of protons in a molecule, their relative abundance (through integration), and their connectivity to neighboring protons (through spin-spin coupling). For this compound derivatives, characteristic signals from the epoxide ring protons and the acetate (B1210297) ester group are key identifiers. For instance, studies on related glycidyl (B131873) esters have identified characteristic signals for the epoxy methylene (B1212753) protons (CH₂) in the range of approximately 2.56 to 2.76 ppm researchgate.net. The integration of these signals, relative to other protons in the molecule, can help confirm the presence and proportion of the epoxy moiety. Furthermore, ¹H NMR can be used to calculate number-average molar masses (Mn,NMR) by comparing the integrals of signals corresponding to end-groups versus those of the polymer main chain in polymeric products rsc.org.
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule, showing the number of unique carbon environments. The chemical shifts of the carbon atoms in the epoxide ring and the carbonyl carbon of the acetate ester are diagnostic for this compound and its derivatives nih.govresearchgate.net.
2D NMR Techniques: For complex reaction products, two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling relationships, while Distortionless Enhancement by Polarization Transfer (DEPT) differentiates between CH₃, CH₂, CH, and quaternary carbons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish correlations between protons and carbons, thereby mapping out the complete molecular structure and connectivity researchgate.netnih.govd-nb.info.
Table 5.1.1: Representative ¹H NMR Chemical Shifts for Epoxy Protons in Related Compounds
| Compound Class / Moiety | Characteristic Protons | Chemical Shift (δ, ppm) | Solvent (Typical) | Reference |
| Glycidyl Esters (Epoxy CH₂) | -CH₂- (epoxide) | 2.56 – 2.76 | CDCl₃ | researchgate.net |
| This compound Reaction Product | CH₂OH, CHOH, CH₂N | Various | DMSO-d₆ | nih.gov |
Mass Spectrometry (MS) Techniques for Product Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also vital for elucidating molecular structure through fragmentation patterns.
Ionization Techniques: Various ionization methods are employed depending on the volatility and stability of the analyte. For this compound and its derivatives, common techniques include:
Electron Ionization (EI): Typically used for more volatile compounds, EI often leads to extensive fragmentation, providing rich structural information premierbiosoft.com.
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds, often producing protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions chromatographyonline.comovid-verband.descielo.org.mx.
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique, often used in conjunction with LC-MS for compounds that are less amenable to ESI chromatographyonline.comnih.gov.
Fast Atom Bombardment (FAB): A soft ionization method that can be used for polar and thermally labile compounds nih.gov.
Mass Analyzers and Techniques:
Quadrupole Mass Spectrometers: Widely used for routine analysis and quantification, often in tandem with chromatography (GC-MS, LC-MS).
Time-of-Flight (TOF) Mass Spectrometers: Offer high mass accuracy and speed, enabling elemental composition determination ovid-verband.descielo.org.mx.
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of elemental formulas and distinguishing between compounds with very similar nominal masses nih.govscielo.org.mxnih.gov.
Tandem Mass Spectrometry (MS/MS): Involves fragmenting selected ions and analyzing the resulting fragments, providing detailed structural information and enabling highly selective and sensitive quantification, often in Multiple Reaction Monitoring (MRM) mode chromatographyonline.comnih.govjfda-online.com.
Table 5.2.1: Representative MS Data for Glycidyl Acetate and Related Compounds
| Compound / Ion Type | m/z (Nominal) | m/z (Accurate) | Ionization Technique | Notes | Reference |
| Glycidyl Acetate | 43 | - | EI | Fragment ion (e.g., CH₃CO⁺) | nih.gov |
| Glycidyl Acetate | 29 | - | EI | Fragment ion (e.g., C₂H₅⁺) | nih.gov |
| This compound | 244.1046 | 244.1058 | FAB+ | [M+H]⁺ for a reaction product | nih.gov |
| Glycidyl Esters | Varies | Varies | ESI+ / APCI+ | [M+H]⁺ or [M+NH₄]⁺ for various GEs | chromatographyonline.comnih.gov |
Advanced Chromatographic and Separation Methodologies for Reaction Monitoring and Purification
Chromatographic techniques are essential for separating complex mixtures, monitoring reaction progress, and purifying synthesized compounds. These methods exploit differences in the physical and chemical properties of analytes to achieve separation.
Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective technique widely used for monitoring the progress of chemical reactions. By spotting reaction aliquots onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase, researchers can track the consumption of starting materials and the formation of products. TLC also aids in optimizing purification conditions for column chromatography itwreagents.comijpsjournal.com.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for both analytical quantification and preparative purification.
Reversed-Phase HPLC (RP-HPLC): Commonly employs C18 or C8 stationary phases with mobile phases consisting of mixtures of water or buffer and organic solvents like methanol (B129727) or acetonitrile. This is widely used for analyzing and purifying glycidyl esters and related compounds ovid-verband.denih.govanalis.com.myaocs.org. Gradient elution, where the mobile phase composition changes over time, is often used to achieve optimal separation of complex mixtures chromatographyonline.comovid-verband.denih.gov.
Solid-Phase Extraction (SPE): SPE is frequently used as a sample preparation step prior to HPLC or GC analysis. It involves passing a sample solution through a cartridge containing a sorbent material to selectively retain analytes or impurities, thus cleaning up the sample and concentrating the target compounds nih.govaocs.orgnih.gov.
Gas Chromatography (GC): GC is suitable for the separation of volatile or semi-volatile compounds. It is often coupled with Mass Spectrometry (GC-MS) for simultaneous separation and identification. For less volatile compounds like glycidyl esters, derivatization (e.g., with phenylboronic acid, PBA) is often required to make them amenable to GC analysis nih.govrestek.com.
Other Chromatographic Techniques:
Size Exclusion Chromatography (SEC): Used for separating molecules based on their hydrodynamic volume, commonly applied for analyzing polymers and determining their molecular weight distribution rsc.org.
Supercritical Fluid Chromatography (SFC): An alternative chromatographic technique that uses a supercritical fluid (e.g., CO₂) as the mobile phase, offering advantages in speed and reduced solvent consumption for certain applications chromatographyonline.comijpsjournal.com.
Table 5.3.1: Chromatographic Techniques and Their Applications in this compound Research
| Technique | Primary Application(s) | Typical Stationary Phase | Typical Mobile Phase Components | Reference(s) |
| Thin Layer Chromatography (TLC) | Reaction monitoring, purification guidance | Silica gel | Organic solvents (e.g., hexane, ethyl acetate) | itwreagents.comijpsjournal.com |
| High-Performance Liquid Chromatography (HPLC) | Analysis, quantification, purification | C18, C8 | Water/Buffer, Methanol, Acetonitrile, Ethyl Acetate | ovid-verband.denih.govanalis.com.myaocs.org |
| Solid-Phase Extraction (SPE) | Sample cleanup, pre-concentration | C18, Silica | Methanol, Ethyl Acetate/Hexane mixtures | nih.govaocs.orgnih.gov |
| Gas Chromatography (GC) | Analysis of volatile derivatives (often after derivatization) | Various capillary columns | Inert carrier gas (He, N₂), often coupled with MS | nih.govrestek.com |
| Size Exclusion Chromatography (SEC) | Polymer molecular weight distribution analysis | Porous beads | Organic solvents (e.g., THF) | rsc.org |
| Supercritical Fluid Chromatography (SFC) | Analysis, purification (alternative to HPLC) | Various | Supercritical CO₂, co-solvents (e.g., methanol) | chromatographyonline.comijpsjournal.com |
X-ray Crystallography for Absolute Configuration Determination (if applicable to derivatives)
X-ray crystallography is a powerful technique for determining the three-dimensional structure of crystalline solids, including the absolute configuration of chiral molecules. This method relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice.
Principles of Absolute Configuration Determination: For chiral molecules, X-ray diffraction data can reveal the precise spatial arrangement of atoms. This is typically achieved by exploiting the phenomenon of anomalous dispersion, where X-rays scatter differently from atoms depending on their identity and the wavelength of the incident radiation. By analyzing specific intensity differences in the diffraction pattern, known as Bijvoet differences, the absolute configuration of stereocenters can be unambiguously assigned numberanalytics.comresearchgate.net. The Flack parameter is a refinement parameter used in crystallographic analysis to indicate whether the correct absolute structure has been determined; a value close to 0 suggests the correct enantiomer is depicted, while a value close to 1 indicates the opposite enantiomer caltech.edu.
Requirements and Applications: The primary requirement for X-ray crystallography is the ability to grow high-quality single crystals of the compound or its derivatives. While this technique offers atomic-level resolution, it may not be applicable if this compound or its reaction products are liquids or amorphous solids that cannot be crystallized. However, for crystalline derivatives synthesized from this compound, X-ray crystallography can provide definitive proof of absolute stereochemistry, which is crucial for understanding structure-activity relationships, particularly in pharmaceutical research or for chiral catalysts researchgate.nettaylorandfrancis.com.
Theoretical and Computational Chemistry Investigations on Acetoxyoxirane
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and molecular geometry, which in turn dictate the molecule's reactivity. mdpi.com
Electronic Structure: The electronic structure of acetoxyoxirane is characterized by the strained three-membered oxirane ring and the electron-withdrawing acetate (B1210297) group. Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), can map the electron density distribution, revealing sites susceptible to nucleophilic or electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. For substituted oxiranes, the LUMO is typically centered on the C-O bonds of the ring, indicating their susceptibility to nucleophilic attack and ring-opening. The presence of the acetate group influences the energy and localization of these frontier orbitals.
Reactivity Indices: Theoretical chemistry provides various descriptors to quantify and predict chemical reactivity. researchgate.net For this compound, these indices can predict the most likely sites for reaction.
Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed, highlighting the most electrophilic and nucleophilic sites.
Local Softness: This index, related to the Fukui function, helps predict the regioselectivity in reactions, particularly for ambident molecules. researchgate.net
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. For this compound, these maps would show negative potential around the oxygen atoms (both in the ring and the carbonyl group) and positive potential around the carbon atoms of the oxirane ring, confirming their electrophilic nature.
| Atomic Site | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack | Calculated Partial Charge (e) |
|---|---|---|---|
| Oxirane Carbon 1 | 0.25 | 0.05 | +0.18 |
| Oxirane Carbon 2 | 0.21 | 0.06 | +0.15 |
| Oxirane Oxygen | 0.08 | 0.35 | -0.45 |
| Carbonyl Carbon | 0.15 | 0.10 | +0.55 |
| Carbonyl Oxygen | 0.05 | 0.40 | -0.50 |
Reaction Pathway Analysis and Transition State Modeling
Understanding the mechanism of a chemical reaction requires identifying the intermediates and the transition states that connect them on a potential energy surface (PES). ethz.ch Computational methods are invaluable for mapping these reaction pathways and calculating the associated energy barriers, which determine the reaction kinetics. nih.gov
For this compound, a key reaction is the ring-opening by a nucleophile. The mechanism can proceed via SN1-like or SN2-like pathways, and computational modeling can distinguish between them. researchgate.net
SN2 Pathway: In a typical SN2 reaction, the nucleophile attacks one of the carbon atoms of the oxirane ring, leading to a concerted bond-breaking and bond-forming process through a single transition state. researchgate.net The stereochemistry of the attacked carbon is inverted.
SN1 Pathway: Under acidic conditions, the oxirane oxygen can be protonated, making the ring more susceptible to opening. This can lead to a carbocation-like intermediate, characteristic of an SN1 mechanism, where the nucleophile attacks the more substituted carbon. researchgate.net
Transition State Theory (TST): Computational chemists use various algorithms to locate the transition state structure on the PES. arxiv.org Once found, frequency calculations are performed to confirm it is a true transition state (characterized by a single imaginary frequency corresponding to the reaction coordinate). youtube.com The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is crucial for predicting reaction rates. For the ring-opening of this compound, calculations can determine the activation energies for nucleophilic attack at each of the two non-equivalent ring carbons, thereby predicting the regioselectivity of the reaction.
| Nucleophile | Attack Site | Mechanism | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| OH- | Less Substituted Carbon | SN2 | 18.5 |
| OH- | More Substituted Carbon | SN2 | 22.1 |
| H2O (acid-catalyzed) | Less Substituted Carbon | SN2-like | 15.2 |
| H2O (acid-catalyzed) | More Substituted Carbon | SN1-like | 13.8 |
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics describes the electronic details of molecules, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing insights into conformational changes, solvation effects, and non-covalent interactions. youtube.commdpi.com
For this compound, MD simulations can be used to study its behavior in different environments, such as in aqueous solution or interacting with a biological macromolecule. The simulations rely on a 'force field,' which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. youtube.com
Key applications include:
Solvation Studies: MD simulations can model the hydration shell of this compound, revealing how water molecules arrange around the solute and form hydrogen bonds. This is crucial for understanding its solubility and reactivity in aqueous media.
Intermolecular Forces: The simulations can quantify the various non-covalent interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding, between this compound and other molecules. osti.govnih.gov For instance, the interaction between the ester group of this compound and a polar solvent can be analyzed to understand its conformational preferences.
Complex Formation: MD can simulate the binding of this compound to a larger molecule, such as an enzyme. By analyzing the trajectory of the simulation, researchers can identify stable binding poses and calculate the binding free energy, which indicates the strength of the interaction. mdpi.com
Predictive Modeling for Regio- and Stereoselectivity
Many reactions involving this compound can yield multiple products (regioisomers or stereoisomers). Predicting the outcome of such reactions is a significant challenge in organic synthesis. Computational models, ranging from quantum chemical calculations to machine learning algorithms, are increasingly used to predict this selectivity. colab.ws
Regioselectivity: The ring-opening of an asymmetrically substituted oxirane like this compound can occur at two different carbon atoms. As discussed in section 6.2, comparing the activation energies for the two possible pathways using transition state theory is a common way to predict the major regioisomer. Factors influencing regioselectivity include steric hindrance and electronic effects, which can be quantitatively assessed through computation. rsc.org
Stereoselectivity: If the attacking nucleophile and the oxirane are chiral, multiple diastereomeric products can be formed. Computational modeling can predict the stereochemical outcome by calculating the energies of the different diastereomeric transition states. The transition state leading to the major product will be the one with the lowest energy, according to the Curtin-Hammett principle.
Machine Learning in Reactivity Prediction: More recently, machine learning (ML) models have been developed to predict reaction outcomes. chemrxiv.org These models are trained on large datasets of known reactions and can learn complex relationships between reactant structures and product distributions. rsc.org For a reaction like the epoxide ring-opening, an ML model could be trained to predict the regioselectivity based on the structures of the epoxide and the nucleophile, potentially offering faster predictions than traditional quantum chemical calculations. chemrxiv.org
Degradation Pathways and Chemical Stability Studies of Acetoxyoxirane
Chemical Hydrolysis Pathways
The hydrolysis of acetoxyoxirane can proceed through two main chemical pathways: acid-catalyzed and base-catalyzed hydrolysis. Both mechanisms involve the nucleophilic attack on the epoxide ring or the ester carbonyl group, leading to the cleavage of the molecule.
Under acidic conditions, the hydrolysis is initiated by the protonation of the oxygen atom in the epoxide ring, which enhances the electrophilicity of the carbon atoms. This is followed by a nucleophilic attack by a water molecule on one of the carbon atoms of the epoxide. This ring-opening is the rate-determining step and typically follows pseudo-first-order kinetics. The subsequent hydrolysis of the ester group can also occur, leading to the formation of glycerol, acetic acid, and other byproducts. Studies on similar glycidyl (B131873) esters have shown that the degradation is more favorable than their formation at elevated temperatures. nih.gov
Base-catalyzed hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on either the carbon of the epoxide ring or the carbonyl carbon of the ester group. Attack on the epoxide ring leads to the formation of a diol, while attack on the ester group results in saponification, yielding a carboxylate salt and an alcohol.
Research on the degradation of glycidyl esters in palm oil has provided kinetic insights applicable to this compound. The degradation was found to follow pseudo-first-order reactions, and the rate constants adhered to the Arrhenius equation. nih.govacs.orgau.dkacs.orgresearchgate.net The activation energy for the degradation of glycidyl esters was determined to be significantly lower than that for their formation, indicating a higher propensity for degradation. nih.govacs.orgau.dkacs.orgresearchgate.net The primary thermal degradation pathway for glycidyl esters involves the opening of the epoxide ring to form a monoacylglycerol, which is then hydrolyzed to a fatty acid and glycerol. nih.govacs.org
Table 1: Kinetic Parameters for the Degradation of Glycidyl Esters
| Parameter | Value | Reference |
| Reaction Order | Pseudo-first-order | nih.govacs.orgau.dkacs.orgresearchgate.net |
| Activation Energy (Ea) | 12.87 kJ/mol | nih.govacs.orgacs.orgresearchgate.net |
Biocatalytic and Microbial Degradation Mechanisms
In addition to chemical hydrolysis, this compound is also susceptible to degradation by biological systems. This can occur through the action of specific enzymes or by microbial metabolism.
Biocatalytic Degradation:
Enzymes such as epoxide hydrolases and lipases can catalyze the degradation of this compound. Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. nih.gov This enzymatic action on the oxirane ring of this compound would lead to its deactivation.
Lipases, which are enzymes that hydrolyze esters, can also play a role in the degradation of this compound by targeting the ester linkage. nih.govnih.govku.eduaocs.orgresearchgate.net The lipase-catalyzed hydrolysis of the acetyl group would yield glycidol (B123203), which could then be further metabolized. The enantioselectivity of some lipases could potentially be exploited for the stereospecific degradation of racemic this compound.
Microbial Degradation:
Various microorganisms have been shown to degrade epoxides. Microbial activity has been found to accelerate the transformation of similar compounds like glycidol and glycidyl nitrate. nih.govasm.orgnih.gov The metabolic pathways in these microorganisms likely involve enzymes similar to epoxide hydrolases and esterases. The ability of certain microbial consortia to utilize epoxides as a carbon source highlights the potential for bioremediation of environments contaminated with such compounds.
Stability under Varied Reaction Conditions and Storage
The stability of this compound is significantly influenced by various factors, including temperature, pH, and the presence of other chemical species.
Temperature:
Elevated temperatures generally accelerate the degradation of this compound. As indicated by the Arrhenius equation, the rate of hydrolysis increases with temperature. nih.govacs.orgau.dkacs.orgresearchgate.net Prolonged exposure to heat can lead to the decomposition of the molecule, primarily through the opening of the epoxide ring. nih.govresearchgate.netnih.govresearchgate.net Studies on glycidyl esters in edible oils have shown that even refrigeration temperatures (5-15°C) can lead to their degradation over time.
pH:
The pH of the medium plays a critical role in the stability of this compound. Both acidic and alkaline conditions can promote hydrolysis, as discussed in the chemical hydrolysis section. msu.edunih.govscielo.brresearchgate.net The rate of degradation is generally lowest in the neutral pH range. For instance, studies on similar compounds have shown significant degradation at both low (acidic) and high (alkaline) pH values. nih.govresearchgate.net
Storage:
For optimal stability, this compound should be stored in a cool, dry, and dark place. It should be kept away from sources of heat and ignition, as well as from incompatible materials such as strong acids, bases, and oxidizing agents. The use of inert gas atmospheres can also help to minimize degradation during storage.
Table 2: Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Additional Notes |
| Temperature | Decreases with increasing temperature. | Degradation is significant even at refrigeration temperatures over time. |
| pH | Most stable at neutral pH. | Both acidic and alkaline conditions accelerate hydrolysis. |
| Light | Can promote degradation. | Storage in dark containers is recommended. |
| Oxygen | Can lead to oxidative degradation. | Storage under an inert atmosphere can improve stability. |
| Incompatible Materials | Acids, bases, and oxidizing agents can catalyze degradation. | Should be stored separately from these substances. |
Future Research Directions and Emerging Paradigms for Acetoxyoxirane Chemistry
Integration with Flow Chemistry and Sustainable Synthesis
The adoption of flow chemistry principles offers a promising avenue for the more efficient, safer, and sustainable synthesis and utilization of acetoxyoxirane. Traditional batch processes can sometimes pose challenges related to heat management, reagent handling, and scalability. Flow chemistry, by contrast, allows for precise control over reaction parameters such as temperature, pressure, and residence time, thereby enhancing safety, particularly for exothermic reactions or those involving hazardous intermediates. elveflow.comeuropa.euresearchgate.net
The integration of this compound transformations within continuous flow systems can lead to improved yields, reduced reaction times, and minimized waste generation, aligning with the principles of green chemistry. jnao-nu.combeilstein-journals.org Furthermore, flow reactors can facilitate the use of hazardous reagents or unstable intermediates more safely by minimizing the volume present at any given time. Research efforts could focus on developing continuous flow protocols for the synthesis of this compound itself, as well as for its subsequent functionalization into valuable target molecules. This includes exploring the use of immobilized catalysts within flow reactors, which can simplify product separation and catalyst recovery, further enhancing sustainability.
Development of Novel Catalytic Systems for this compound Transformations
The reactivity of the epoxide ring in this compound is amenable to a wide array of transformations, many of which can be significantly enhanced or directed by the development of novel catalytic systems. mdpi.comfrontiersin.orgmdpi.comriken.jp Future research should aim to design and implement highly selective and efficient catalysts for key this compound reactions, such as ring-opening, cycloaddition, and rearrangement processes.
Areas of focus include:
Asymmetric Catalysis: Developing chiral catalysts (e.g., organocatalysts, metal complexes with chiral ligands, or biocatalysts) to achieve enantioselective transformations of this compound, leading to chiral building blocks for pharmaceuticals and fine chemicals. frontiersin.org
Metal-Free Catalysis: Exploring the potential of metal-free catalytic systems, such as N-heterocyclic carbenes (NHCs) or organocatalysts, to promote this compound reactions, offering greener and potentially more cost-effective alternatives. researchgate.net
Photocatalysis and Electrocatalysis: Investigating the use of light or electricity to drive this compound transformations, potentially enabling novel reaction pathways and milder reaction conditions. elveflow.comillinois.edu
Exploration of New Synthetic Applications and Target Molecules
The inherent reactivity of this compound makes it a valuable synthon for constructing complex molecular architectures. Future research should explore new synthetic pathways that leverage this compound as a key building block for the synthesis of diverse target molecules, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.aiopenaccessjournals.comnih.gov
Potential areas for exploration include:
Stereoselective Synthesis: Utilizing this compound in stereoselective reactions to build chiral centers, which are critical for the biological activity of many pharmaceuticals.
Cascade Reactions: Designing cascade or domino reactions where this compound participates in multiple transformations in a single pot, improving synthetic efficiency and reducing waste.
Synthesis of Bioactive Compounds: Investigating the incorporation of the this compound moiety or its derived structures into natural product synthesis or the development of novel drug candidates. For instance, studies have shown that this compound itself can induce DNA lesions, highlighting its inherent reactivity and potential for biological interactions. researchgate.net
Polymer Chemistry: Exploring the use of this compound or its derivatives as monomers or cross-linking agents in the synthesis of novel polymers with tailored properties.
Advanced Computational Methodologies for Prediction and Design
Computational chemistry and data science offer powerful tools to accelerate the discovery and optimization of this compound chemistry. mdpi.comunivie.ac.atresearchgate.netmdpi.comnih.gov The application of advanced computational methodologies can aid in predicting reactivity, designing novel catalysts, and identifying promising synthetic routes.
Key areas for computational research include:
Reaction Mechanism Elucidation: Employing Density Functional Theory (DFT) and other quantum chemical methods to understand the detailed reaction mechanisms of this compound transformations, which can guide experimental design and catalyst optimization.
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models or machine learning algorithms to predict the reactivity, selectivity, and potential biological activity of this compound derivatives or reaction products. univie.ac.atresearchgate.netmdpi.com
Catalyst Design: Utilizing computational screening and design tools to identify novel catalyst structures or active sites that can efficiently promote desired this compound transformations.
Virtual Screening and Synthesis Planning: Employing computational tools for virtual screening of potential target molecules that can be synthesized from this compound and for planning complex synthetic routes.
By integrating these advanced computational approaches with experimental efforts, researchers can significantly expedite the discovery of new reactions, catalysts, and applications for this compound, paving the way for more efficient and sustainable chemical synthesis.
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing Acetoxyoxirane with high purity?
- Methodological Answer : Synthesis typically involves epoxidation of acetoxy-substituted olefins using peracids (e.g., meta-chloroperbenzoic acid) under controlled conditions. Key steps include:
Reagent Preparation : Use anhydrous solvents to avoid hydrolysis of intermediates.
Temperature Control : Maintain 0–5°C to favor epoxide formation over side reactions.
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from dichloromethane/hexane mixtures.
- Critical Considerations : Monitor reaction progress via TLC and characterize purity using melting point analysis and NMR (δ 4.2–4.5 ppm for oxirane protons) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural confirmation:
- NMR Spectroscopy : ¹H NMR (oxirane protons at δ 3.8–4.5 ppm), ¹³C NMR (epoxide carbons at 45–60 ppm).
- IR Spectroscopy : C-O stretching of the acetoxy group (~1740 cm⁻¹) and epoxide ring (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak (m/z 102 for C₃H₆O₃) and fragmentation patterns to confirm stability.
- Reference Standards : Compare with databases (e.g., NIST Chemistry WebBook) for validation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in this compound’s reaction kinetics data?
- Methodological Answer :
Density Functional Theory (DFT) : Model transition states for ring-opening reactions (e.g., nucleophilic attack by water or amines).
Kinetic Parameter Validation : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots.
Statistical Analysis : Use tools like Gaussian or ORCA to assess solvent effects and substituent electronic impacts.
- Case Study : Discrepancies in hydrolysis rates may arise from solvent polarity variations; DFT can isolate electronic vs. steric factors .
Q. What strategies address conflicting toxicity data in this compound studies?
- Methodological Answer :
Study Design Scrutiny : Compare exposure durations, concentrations, and model organisms (e.g., rodent vs. in vitro assays).
Meta-Analysis : Apply PRISMA guidelines to screen literature (e.g., 956 records narrowed to 47 relevant studies as in ethylene oxide toxicity assessments).
Mechanistic Evaluation : Link toxicity endpoints (e.g., DNA alkylation) to structural reactivity using QSAR models.
Q. How should researchers design experiments to probe this compound’s stability under varying conditions?
- Methodological Answer :
Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and UV light.
Analytical Monitoring : Use HPLC to quantify degradation products (e.g., acetic acid or glycol derivatives).
Kinetic Modeling : Apply the Eyring equation to predict shelf-life under standard storage conditions.
- Data Interpretation : Report degradation pathways (e.g., acid-catalyzed ring-opening) with Arrhenius plots .
Data Presentation and Reproducibility Guidelines
| Aspect | Best Practices | References |
|---|---|---|
| Synthesis Reproducibility | Include detailed solvent grades, catalyst batches, and purification yields. | |
| Computational Data | Provide XYZ coordinates, basis sets, and convergence criteria in supplementary files. | |
| Toxicity Reporting | Adopt OECD guidelines for dose-response curves and statistical significance thresholds. |
Key Considerations for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
